

Application Notes and Protocols: Oral Administration of BMS-986458 in Preclinical Models

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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Introduction

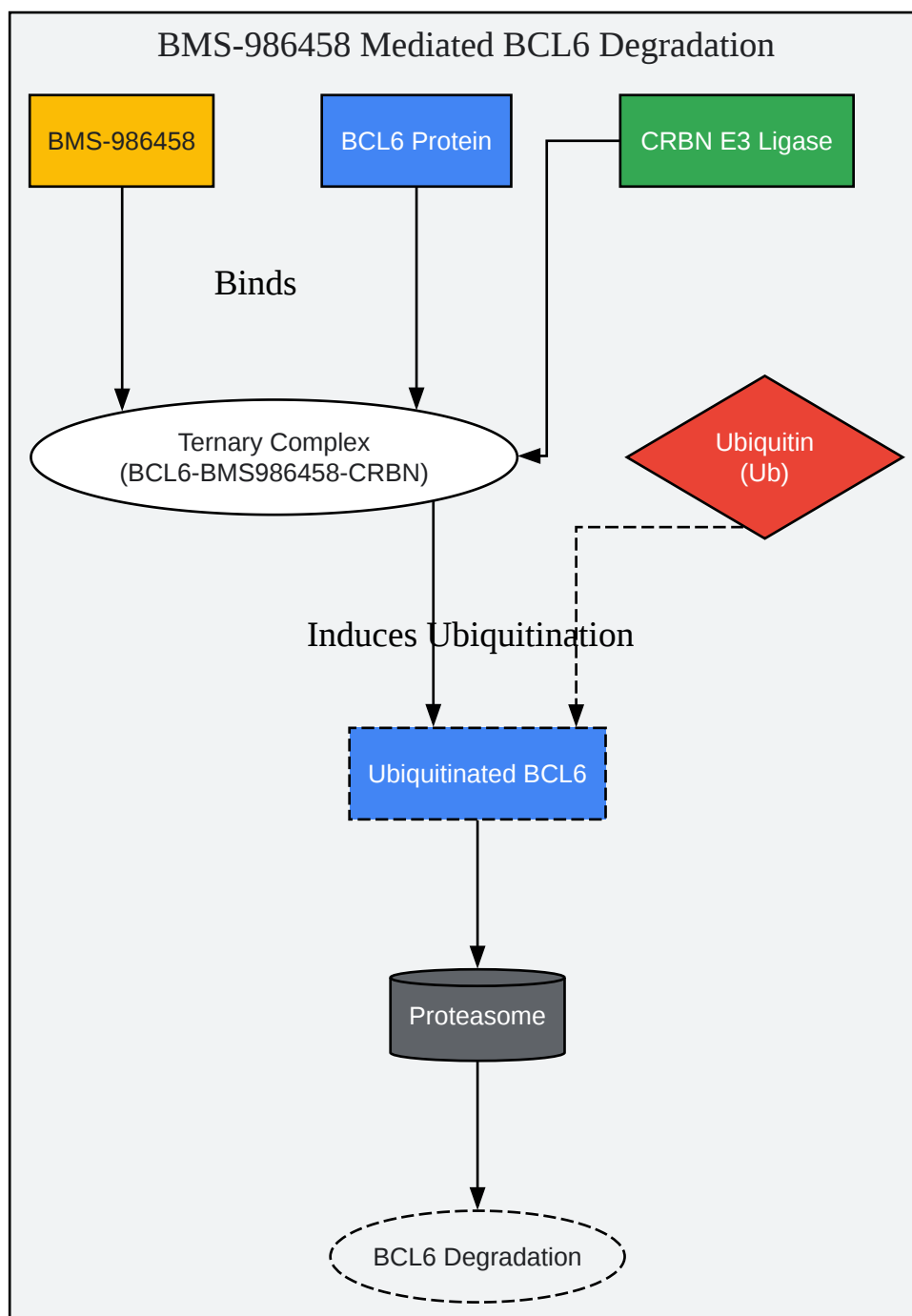
BMS-986458 is a first-in-class, orally bioavailable, and highly selective heterobifunctional molecule designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor crucial for the formation and maintenance of germinal centers, and its aberrant expression is a key driver in several types of B-cell non-Hodgkin's lymphoma (NHL), including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][2][3] **BMS-986458** functions as a ligand-directed degrader (LDD), co-opting the cereblon (CRBN) E3 ubiquitin ligase to catalyze the proximity-induced ubiquitination and subsequent proteasomal degradation of BCL6.[1][3] This degradation leads to potent anti-proliferative and pro-apoptotic effects in tumor cells.[3]

These application notes provide a summary of the preclinical data and detailed protocols for evaluating the oral administration of **BMS-986458** in relevant cancer models.

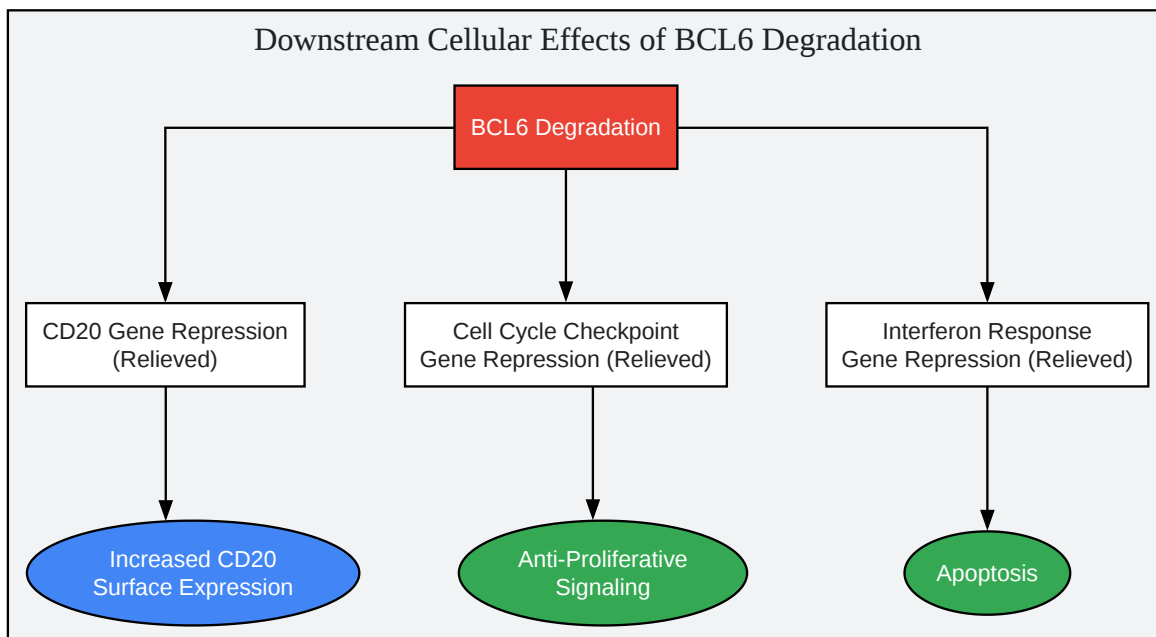
Mechanism of Action & Signaling Pathway

BMS-986458 operates by forming a ternary complex between the BCL6 protein and the CRBN E3 ubiquitin ligase complex.[3] This induced proximity triggers the transfer of ubiquitin molecules to BCL6, marking it for destruction by the proteasome. The degradation of BCL6

relieves its repressive effect on a variety of genes, including those involved in cell-cycle checkpoints, interferon signaling, and, notably, the gene encoding the CD20 surface antigen.[1][4][5] The upregulation of CD20 restores potential sensitivity to anti-CD20 therapies, suggesting a powerful synergistic treatment approach.[1][3]



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Caption: Mechanism of Action for **BMS-986458**.

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Caption: Cellular consequences of BCL6 degradation.

Data Presentation: Preclinical Efficacy and Pharmacodynamics

The following tables summarize the quantitative data from preclinical and early clinical investigations of **BMS-986458**.

Table 1: In Vitro Activity of **BMS-986458**

Model System	Parameter	Result	Reference
BCL6-Expressing NHL Cell Lines	Anti-Tumor Activity	Broad effects in 80% of cell lines evaluated	[1][4][5]

| DLBCL Cell Line Models | CD20 Upregulation | Up to 20-fold increase in surface expression within 72 hours |[1][4][5] |

Table 2: In Vivo Pharmacodynamics & Efficacy in Preclinical Models

Model Type	Administration	Key Finding	Result	Reference
NHL Xenograft Models	Once daily oral dosing	BCL6 Degradation	Deep and sustained	[1][4][5]
		Tumor Growth	Regression observed	[1][4][5]
Patient-Derived Xenograft (PDX)	Once daily oral dosing	Survival	Significant survival benefit	[1][4][5]
CDX & PDX Models	Combination Oral Dosing (with anti-CD20)	Tumor Growth	Regression and tumor-free animals (<70%)	[1][4][5]

| | | Tolerability | No body weight loss reported |[1][4][5] |

Table 3: Early Clinical Pharmacodynamics and Efficacy (Phase I/II Data)

Population	Parameter	Result	Reference
R/R NHL Patients	BCL6 Degradation (PBMCs & Tumor)	Complete decrease observed as early as 5 hours post-dosing	[3]
R/R NHL (Overall)	Objective Response Rate (ORR)	81%	[3]
	Complete Response Rate (CRR)	23.8%	[3]
R/R DLBCL Subgroup	Objective Response Rate (ORR)	54% - 80%	[3][6][7][8]
	Complete Response Rate (CRR)	7%	[3][6][7][8]
R/R FL Subgroup	Objective Response Rate (ORR)	80%	[3][6][7][8]

|| Complete Response Rate (CRR) | 40% - 67% |[3][6][7][8] |

Experimental Protocols

Protocol 1: In Vitro BCL6 Degradation Assay in NHL Cell Lines

Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cells following treatment with **BMS-986458**.

Materials:

- BCL6-expressing NHL cell lines (e.g., DLBCL lines)
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
- **BMS-986458** stock solution (in DMSO)

- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels, buffers, and electrophoresis apparatus
- Western blot transfer system (membranes, buffers)
- Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Seeding: Seed NHL cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
- Compound Treatment: Prepare serial dilutions of **BMS-986458** in complete culture medium. Treat cells for various time points (e.g., 2, 4, 8, 24 hours) and concentrations. Include a DMSO vehicle control.
- Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for each sample and prepare for SDS-PAGE.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
 - Incubate with primary anti-BCL6 and anti-loading control antibodies overnight at 4°C.

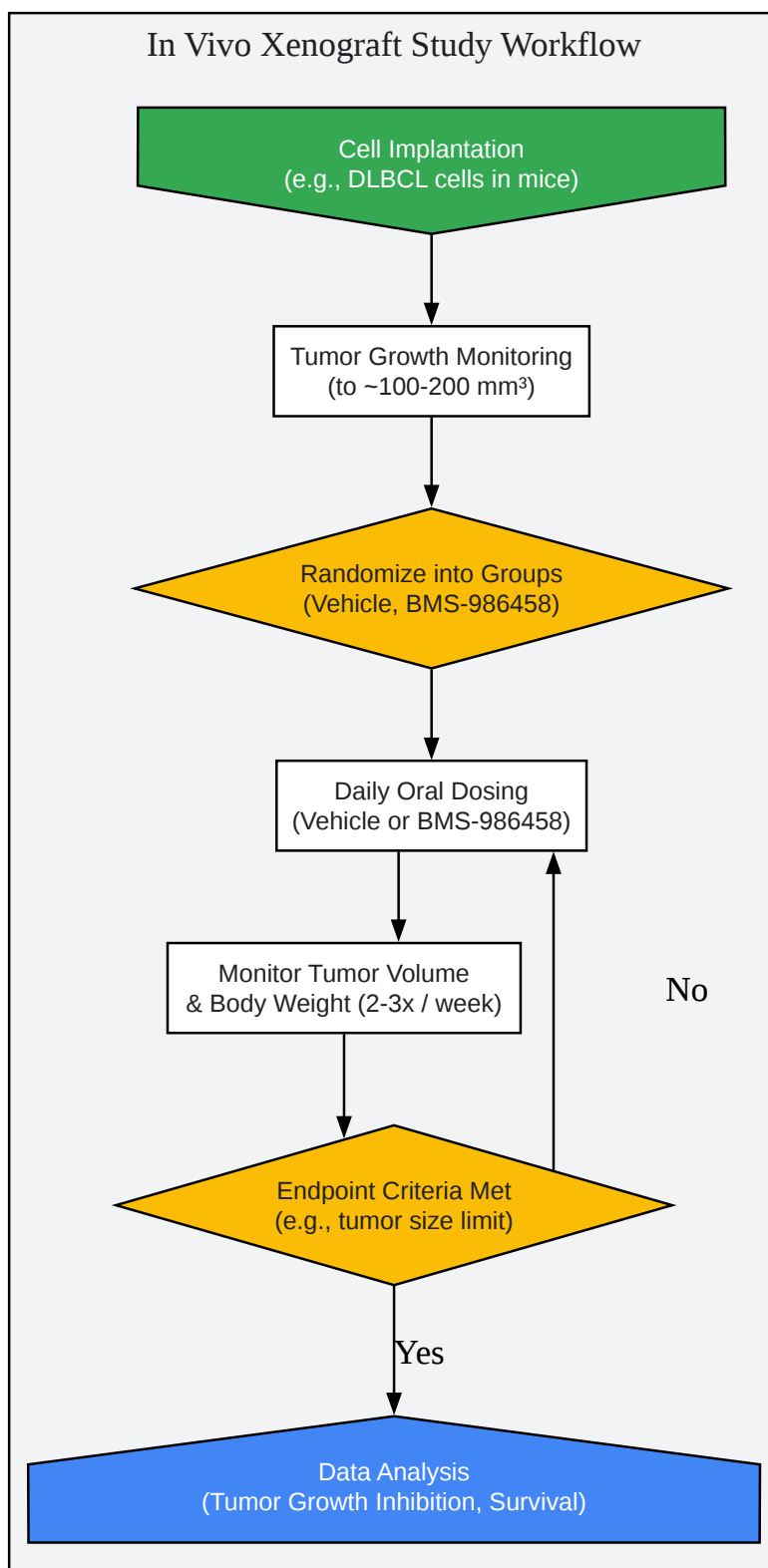
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Analysis: Quantify band intensities using densitometry software. Normalize BCL6 levels to the loading control and express as a percentage of the vehicle control.

Protocol 2: In Vivo Efficacy Study in a DLBCL Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered **BMS-986458** in a mouse xenograft model of DLBCL.

Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- DLBCL cell line for implantation
- Matrigel (or similar)
- **BMS-986458**
- Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
- Calipers, animal scale
- Oral gavage needles



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Caption: Workflow for a preclinical in vivo efficacy study.

Procedure:

- **Animal Acclimation:** Acclimate animals to the facility for at least one week prior to the study.
- **Tumor Implantation:** Subcutaneously implant DLBCL cells (typically mixed with Matrigel) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment cohorts (e.g., vehicle control, **BMS-986458** at various doses).
- **Oral Administration:** Administer **BMS-986458** or vehicle via oral gavage once daily.
- **Data Collection:** Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
- **Endpoint:** The study may be terminated when tumors in the control group reach a specified maximum size, or after a fixed duration. Euthanize animals if they meet any humane endpoint criteria (e.g., >20% body weight loss).
- **Analysis:**
 - Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
 - Plot mean tumor volume over time for each cohort.
 - Analyze survival data using Kaplan-Meier curves if applicable.

Safety and Tolerability

Non-clinical safety evaluations, including 28-day dog toxicity studies, have shown that **BMS-986458** is well tolerated.^{[1][4][5]} In vivo preclinical models demonstrated a lack of significant body weight loss during treatment, suggesting good tolerability at efficacious doses.^{[1][4][5]} Furthermore, the compound showed no impact on normal bone marrow populations in vitro.^[1]

[4] These findings support the clinical investigation of **BMS-986458** as a therapeutic option with a manageable safety profile.[1][4]

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